4-(Difluoromethyl)-N-methylpyrimidin-2-amine

Catalog No.
S13774823
CAS No.
M.F
C6H7F2N3
M. Wt
159.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethyl)-N-methylpyrimidin-2-amine

Product Name

4-(Difluoromethyl)-N-methylpyrimidin-2-amine

IUPAC Name

4-(difluoromethyl)-N-methylpyrimidin-2-amine

Molecular Formula

C6H7F2N3

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C6H7F2N3/c1-9-6-10-3-2-4(11-6)5(7)8/h2-3,5H,1H3,(H,9,10,11)

InChI Key

SPKZHOLHMXRGSR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)C(F)F

4-(Difluoromethyl)-N-methylpyrimidin-2-amine is a highly specialized fluorinated heterocyclic building block designed for the synthesis of advanced pharmaceutical and agrochemical active ingredients. Featuring a pyrimidine core functionalized with a lipophilicity-modulating difluoromethyl (-CHF2) group and an N-methylamino substituent, this compound serves as a premium precursor for kinase inhibitor scaffolds and CNS-penetrant agents. In industrial procurement, it is prioritized for its ability to balance metabolic stability, aqueous solubility, and membrane permeability—overcoming the severe lipophilicity penalties often associated with standard trifluoromethyl (-CF3) analogs [1]. Its precise electronic profile ensures predictable reactivity in transition-metal-catalyzed cross-couplings, making it a critical raw material for scalable API manufacturing.

Research Fit

Medicinal Chemistry
Privileged scaffold for PI3K/mTOR pathway modulator synthesis
Agrochemical
Intermediate for difluoromethylpyrimidinamine fungicide lead discovery
Chemical Biology
Tool compound for kinase target engagement studies

Procurement attempts to substitute 4-(Difluoromethyl)-N-methylpyrimidin-2-amine with cheaper alternatives, such as the primary amine 4-(Difluoromethyl)pyrimidin-2-amine or the fully fluorinated 4-(Trifluoromethyl)-N-methylpyrimidin-2-amine, routinely lead to downstream failures. The primary amine analog introduces an additional hydrogen bond donor, which severely restricts passive membrane permeability and alters the hinge-binding thermodynamics in kinase targets [1]. Conversely, substituting with the -CF3 analog hyper-deactivates the pyrimidine ring, drastically reducing the nucleophilicity of the 2-amino group and causing a significant drop in cross-coupling yields during late-stage functionalization [2]. Furthermore, the extreme lipophilicity of the -CF3 group often results in API candidates that fail aqueous solubility screens, proving that the exact -CHF2 and N-methyl combination is indispensable for maintaining both synthetic processability and optimal pharmacokinetic profiles.

Substitution Risk

Fluorination pattern shift (CF3 vs CHF2) may alter target binding and physicochemical profiles.
N-Methyl substitution versus N-H can shift potency and kinase selectivity in cellular assays.
Generic in-class substitution without comparative validation may not preserve reported functional performance.

Cross-Coupling Efficiency vs. CF3 Analogs

In standard palladium-catalyzed Buchwald-Hartwig amination workflows, the electronic nature of the 4-position substituent dictates the nucleophilicity of the 2-amino group. The -CHF2 group in 4-(Difluoromethyl)-N-methylpyrimidin-2-amine is less electron-withdrawing than a -CF3 group, preserving the reactivity of the secondary amine. Comparative synthetic trials demonstrate that the -CHF2 target compound achieves >85% coupling yields under standard conditions, whereas the 4-(Trifluoromethyl)-N-methylpyrimidin-2-amine comparator stalls at <60% yield due to ring deactivation [1].

Evidence DimensionPd-Catalyzed Amination Yield
Target Compound Data>85% yield
Comparator Or Baseline<60% yield (4-(Trifluoromethyl)-N-methylpyrimidin-2-amine)
Quantified Difference>25% absolute increase in coupling yield
ConditionsStandard Buchwald-Hartwig coupling conditions (Pd2(dba)3, XPhos, base, 100°C)

Higher coupling efficiency directly translates to reduced catalyst loading, lower precursor waste, and more scalable API manufacturing.

In vivo antitumor potency vs. clinical predecessor
Head-to-head
PQR514 (4-(difluoromethyl)pyrimidin-2-amine) required ~8× lower concentration than PQR309 (trifluoromethyl-pyridine) in OVCAR-3 xenograft.
Reported xenograft model endpoint context; supports scaffold-dependent potency.
OVCAR-3 ovarian cancer model; head-to-head dosing comparison.

Solubility and LogD Optimization

The incorporation of a difluoromethyl group instead of a trifluoromethyl group significantly improves the physicochemical properties of the resulting scaffolds. The -CHF2 moiety acts as a lipophilic hydrogen bond donor, reducing the overall lipophilicity. Analytical assessments show that derivatives synthesized from 4-(Difluoromethyl)-N-methylpyrimidin-2-amine exhibit a LogD reduction of approximately 0.6 to 0.8 units compared to their -CF3 counterparts, which corresponds to a 3- to 5-fold increase in kinetic aqueous solubility [1].

Evidence DimensionLipophilicity (LogD) and Aqueous Solubility
Target Compound DataOptimized LogD with 3-5x higher aqueous solubility
Comparator Or Baseline+0.6 to +0.8 higher LogD (4-(Trifluoromethyl)-N-methylpyrimidin-2-amine)
Quantified Difference3- to 5-fold improvement in solubility
ConditionsKinetic solubility assays at pH 7.4

Enhanced aqueous solubility minimizes formulation bottlenecks and reduces the attrition rate of drug candidates in early-stage preclinical development.

Improved cellular potency vs. predecessor
Cross-study comparable
4-(Difluoromethyl)pyrimidin-2-amine moiety characterized as optimized PI3K-binding residue; improved cellular potency over predecessor PQR309.
Supports target engagement and cellular assay context.
TR-FRET displacement assay; qualitative improvement supported by in vivo endpoint.

Membrane Permeability Advantage

For intracellular or CNS-targeted applications, minimizing hydrogen bond donors (HBD) is critical. Utilizing 4-(Difluoromethyl)-N-methylpyrimidin-2-amine instead of the primary amine analog (4-(Difluoromethyl)pyrimidin-2-amine) caps the HBD count at the 2-position. In vitro Caco-2 and PAMPA permeability models indicate that this N-methylation increases apparent permeability (Papp) from <5 x 10^-6 cm/s (primary amine) to >15 x 10^-6 cm/s, ensuring robust cellular penetration [1].

Evidence DimensionApparent Permeability (Papp)
Target Compound Data>15 x 10^-6 cm/s
Comparator Or Baseline<5 x 10^-6 cm/s (4-(Difluoromethyl)pyrimidin-2-amine)
Quantified Difference>3-fold increase in passive membrane permeability
ConditionsStandard Caco-2 / PAMPA permeability assays

Procuring the N-methylated building block is essential for developing orally bioavailable and CNS-active therapeutics.

Fungicidal activity vs. commercial fungicides
Cross-study comparable
5-Chloro-6-(difluoromethyl)pyrimidin-4-amine derivative: EC50 2.16 mg/L vs diflumetorim 53.26 mg/L (24.7× improvement) and propiconazole 3.92 mg/L (1.8× improvement).
Supports antifungal screening context; reported scaffold potency against southern corn rust.
In vivo SCR screening; independent SAR study.

Metabolic Stability Enhancement

When compared to the non-fluorinated 4-methyl-N-methylpyrimidin-2-amine, the difluoromethyl variant offers profound advantages in metabolic stability. The strong C-F bonds in the -CHF2 group resist cytochrome P450-mediated aliphatic oxidation, a common metabolic liability for methylpyrimidines. Human liver microsome (HLM) clearance assays demonstrate that the -CHF2 compound reduces intrinsic clearance (Cl_int) by more than 3-fold compared to the 4-methyl baseline, significantly extending the half-life of the resulting active ingredients [1].

Evidence DimensionIntrinsic Clearance (Cl_int) in HLM
Target Compound Data>3-fold reduction in Cl_int
Comparator Or BaselineHigh clearance rate (4-Methyl-N-methylpyrimidin-2-amine)
Quantified Difference>66% decrease in metabolic clearance
ConditionsIn vitro human liver microsome (HLM) stability assay

Superior metabolic stability reduces dosing requirements and improves the in vivo efficacy of the final manufactured compound.

Scalable synthetic route to the core
Supporting evidence
Synthesis from ethyl 4,4-difluoro-3-oxobutanoate; leverages raw materials common to SDHI fungicide manufacturing.
Reported process chemistry route; supply chain accessibility context.
Qualitative scalability assessment; no quantitative yield data.

Kinase Inhibitor Library Synthesis

The N-methylamino pyrimidine core serves as a privileged hinge-binding motif, while the -CHF2 group occupies specificity pockets without the excessive lipophilicity and coupling-yield penalties of -CF3. This makes it an ideal, process-friendly precursor for next-generation oncology drugs [1].

CNS-Penetrant Drug Discovery

Due to its balanced LogD and reduced hydrogen bond donor count—directly resulting from the N-methylation and -CHF2 substitution—this compound is a preferred building block for neurodegenerative and psychiatric drug candidates requiring high blood-brain barrier permeability [1].

Agrochemical Active Ingredient Development

The metabolic stability imparted by the -CHF2 group extends the environmental and biological half-life of crop protection agents, making it a highly reliable precursor for novel, long-acting fungicides and herbicides [1].

Application Fit

Application
Selection Property
Validation Focus
PI3K/mTOR pathway inhibitor design
Difluoromethyl-pyrimidine scaffold for ATP-binding site engagement
Target binding assay context; xenograft model endpoint review
Antifungal lead optimization (rust pathogens)
Difluoromethylpyrimidinamine core scaffold
Antifungal screening endpoint review; reported EC50 profile
Kinase inhibitor fragment-based screening
ATP-binding pocket engagement motif
Fragment elaboration and SAR exploration
Fluorinated heterocycle process chemistry
Scalable synthetic route using commodity raw materials
Process scalability and supply chain evaluation

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

159.06080356 g/mol

Monoisotopic Mass

159.06080356 g/mol

Heavy Atom Count

11

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